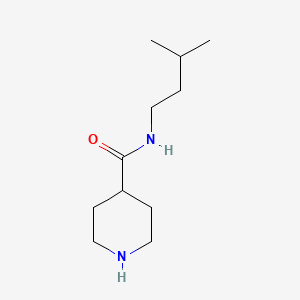

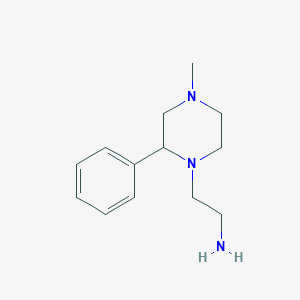

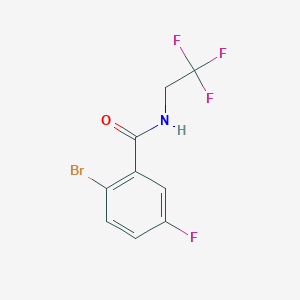

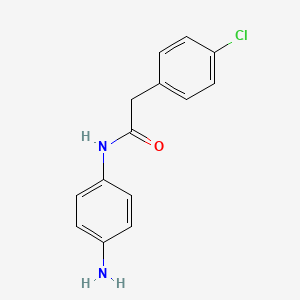

N-(3-Aminophenyl)-4-butoxybenzamide

Übersicht

Beschreibung

“N-(3-Aminophenyl)-4-butoxybenzamide” is a compound that contains an amide group. Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They are commonly found in a wide range of natural products and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a general approach for the synthesis of N-arylamides was described in a paper . This method involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines .Molecular Structure Analysis

The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers were well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

A study on the fragmentation of protonated N-(3-Aminophenyl)benzamide and its derivatives in the gas phase was found . The study observed a rearrangement product ion through nitrogen-oxygen (N–O) exchange .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Potential

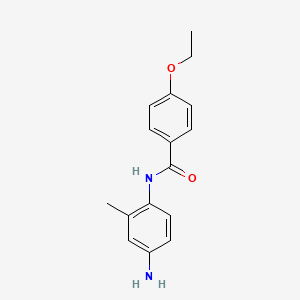

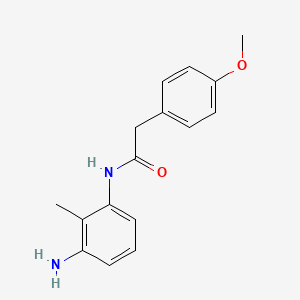

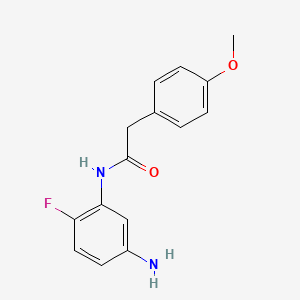

N-(3-Aminophenyl)-4-butoxybenzamide and its related compounds have been studied for their anticonvulsant properties. Retrobenzamides, including N-(aminophenyl) benzamides, have been developed with the perspective of designing phenytoinergic agents. These compounds were evaluated for their anticonvulsant and neurotoxic properties in mice and rats using two seizure models: maximal electroshock-induced seizures (MES) and seizures induced by subcutaneous administration of pentylenetetrazole (scPtz). The amino derivatives, specifically N-(aminophenyl) benzamides, demonstrated good anticonvulsant potential in the MES test. However, their activity varied between species and administration routes, suggesting potential issues with rapid metabolism, reduced intestinal absorption, or increased elimination from the body. Some compounds, especially those with a methyl substitution on the N-phenyl moiety, showed less discrepancy in activity between mice and rats, indicating possible strategies to enhance their pharmacological profile (Bourhim et al., 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGNGWYCCWXSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate](/img/structure/B3072331.png)

![1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B3072401.png)